physicochemical properties of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione
physicochemical properties of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione
An In-Depth Technical Guide to the Physicochemical Properties of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione
Introduction
The succinimide moiety, a five-membered ring containing an imide group (pyrrolidine-2,5-dione), is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this heterocyclic system exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1] The specific compound, 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione, combines this active core with a substituted phenyl ring, presenting a molecule of interest for further investigation in drug discovery and development.
A thorough understanding of a compound's physicochemical properties is fundamental to its progression from a laboratory curiosity to a viable therapeutic candidate.[2] These properties—such as solubility, melting point, and stability—govern critical aspects of a drug's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.[2][3] This guide provides a comprehensive overview of the core and details the authoritative experimental protocols required for their determination.
Compound Identification and Physicochemical Profile
Characterizing a novel chemical entity begins with establishing its fundamental identifiers and properties. While extensive experimental data for this specific molecule is not widely published, its properties can be predicted using computational models and inferred from related structures. The following table summarizes these key characteristics.
| Property | Value | Source |
| IUPAC Name | 1-[(4-chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione | N/A |
| Molecular Formula | C₁₁H₉ClN₂O₄ | Computed |
| Molecular Weight | 268.66 g/mol | Computed |
| CAS Number | Not available | N/A |
| Canonical SMILES | C1C(C(=O)N(C1=O)CC2=C(C=C(C=C2)Cl)[O-]) | N/A |
A note on data origin: In the absence of published experimental values, properties are derived from computational modeling based on the compound's structure. The experimental protocols detailed below are essential for empirical validation.
Caption: Chemical structure of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione.
Experimental Determination of Physicochemical Properties
The following sections detail the standard methodologies for empirically determining the key physicochemical properties of a small molecule compound like 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione.
Melting Point Determination
Rationale: The melting point is a critical indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[4] The capillary method is a widely used, reliable technique for this measurement.[5]
Protocol: Capillary Method
-
Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Jab the open end of a capillary tube into the powder to collect a small sample.[6]
-
Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[6][7]
-
Apparatus Setup: Insert the packed capillary tube into the heating block of a melting point apparatus.[6]
-
Heating and Observation:
-
For an unknown compound, perform a rapid initial heating (>10°C/min) to determine an approximate melting range.[7]
-
Allow the apparatus to cool, then use a fresh sample for a precise measurement.
-
Heat rapidly to about 20°C below the approximate melting point.[6]
-
Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[6]
-
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the compound's melting point.
Aqueous and Organic Solubility Profiling
Rationale: Solubility is a crucial property that profoundly impacts a drug's absorption and bioavailability.[2] Poor aqueous solubility is a major hurdle in drug development. The shake-flask method is the gold standard for determining equilibrium solubility.[8][9]
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed glass vial.[8]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not bind the compound.[8]
-
Quantification: Accurately determine the concentration of the compound in the clear, saturated filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Calibration and Reporting: Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[8] Report the solubility in units such as mg/mL or µg/mL at the specified temperature.
Caption: Workflow for the shake-flask solubility determination method.[8]
Chemical Stability Assessment
Rationale: Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[10][11] These studies are essential for determining a compound's re-test period or shelf life and recommended storage conditions, and are governed by guidelines from the International Council for Harmonisation (ICH).[10][12][13]
Protocol: Long-Term and Accelerated Stability Studies
-
Batch Selection: Use at least three primary batches of the compound for formal stability studies to assess batch-to-batch variability.[11]
-
Storage Conditions: Store samples of the compound under various ICH-defined conditions.[12][14]
-
Sampling Plan: Pull samples at predetermined time points.
-
Analysis: At each time point, analyze the samples using a validated, stability-indicating analytical method (typically HPLC). This method must be able to separate the intact compound from any potential degradation products.
-
Attributes to Monitor: The testing should monitor attributes susceptible to change, including:
-
Assay: Quantification of the active compound.
-
Purity: Detection and quantification of any degradation products.
-
Appearance: Any changes in physical form, color, or clarity.[14]
-
-
Stress Testing (Forced Degradation): To understand potential degradation pathways, subject the compound to more extreme conditions than those in accelerated testing. This includes high temperatures (e.g., 50°C, 60°C), high humidity (>75% RH), exposure to light (photostability), and evaluation across a range of pH values in solution.[14]
Application of Physicochemical Data in Research and Development
The empirical data generated from these protocols are not merely descriptive; they are predictive and directive for the drug development process.
-
Melting Point data helps confirm the identity and purity of newly synthesized batches, ensuring consistency in subsequent biological assays.
-
Solubility is a primary determinant of oral bioavailability.[2] A compound with poor aqueous solubility may require formulation strategies such as salt formation, co-crystals, or amorphous solid dispersions to be developed into an effective oral medication.
-
Stability data directly informs the shelf life, storage requirements (e.g., refrigeration, protection from light), and packaging for the final drug product.[13] Understanding degradation pathways from stress testing is crucial for identifying and controlling impurities, which is a key regulatory requirement.[11]
By systematically characterizing these core physicochemical properties, researchers can make informed decisions, mitigate risks, and accelerate the translation of promising molecules like 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione into potential therapeutic agents.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
California State University, Long Beach. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. Retrieved from [Link]
-
International Council for Harmonisation. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
-
Comer, J., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Retrieved from [Link]
-
Broccatelli, F., et al. (2016, May 19). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. National Institutes of Health. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
ResearchGate. (2026, January 3). Characterization of Small-Molecule Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
National Taiwan Normal University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]
-
International Council for Harmonisation. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
bioRxiv. (2024, February 2). Physicochemical Principles Driving Small Molecule Binding to RNA. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for Drug Stability and Stability Testing. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Physicochemical Profiling. Retrieved from [Link]
-
MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. PubChem. Retrieved from [Link]
-
Springer. (n.d.). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Retrieved from [Link]
-
MolPort. (n.d.). 1-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione. Retrieved from [Link]
-
ChemSrc. (2025, September 23). 1-(4-chlorophenyl)-3-phenylpyrrolidine-2,5-dione. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-(3-Chloro-2-nitrophenyl)pyrrolidine-2,5-dione. PubChem. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]
-
ChemSrc. (2026, February 28). 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione. Retrieved from [Link]
-
JSM Chemistry. (2015, July 6). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-(4-Morpholinylmethyl)-2,5-pyrrolidinedione. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
- Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. edisco.it [edisco.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ursinus.edu [ursinus.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. omoriuk.co.uk [omoriuk.co.uk]
